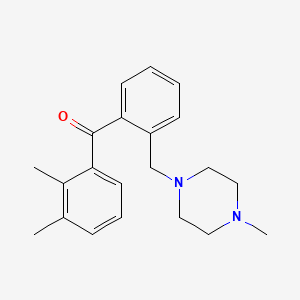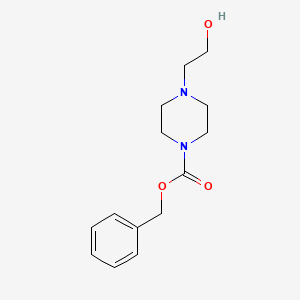
4-(2-ヒドロキシエチル)ピペラジン-1-カルボン酸ベンジル
概要
説明
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of N-Boc piperazine . The compound is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate involves the reaction of N-(2-hydroxyethyl)piperazine with benzyl chloroformate in the presence of triethylamine . The reaction mixture is stirred at 0° C for 30 minutes, then allowed to warm to room temperature with stirring over 3 hours .Molecular Structure Analysis
The molecular structure of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is a clear colorless to yellowish liquid . It has a refractive index of 1.546, a boiling point of 158-161 °C at 1.4 mmHg, and a density of 1.142 g/mL at 25 °C .科学的研究の応用
医薬品合成
ピペラジン部分は、その生物学的および薬理学的特性により、多くの医薬品に共通の特徴として見られます . 4-(2-ヒドロキシエチル)ピペラジン-1-カルボン酸ベンジルは、抗精神病薬、抗ヒスタミン薬、血管拡張剤など、さまざまな薬物の合成における重要な中間体として役立ちます。複雑な分子の合成におけるその役割は、薬力団にピペラジン構造を導入する能力によるものです。
有機合成方法論の開発
有機合成における最近の進歩により、新しい合成方法論の開発のためにピペラジン誘導体の使用が注目されています . この化合物は、環化反応、ウギ反応、およびアザ-マイケル付加反応によるキラルピペラジンの合成の前駆体として使用できます。
ポリマー化学における触媒
ポリマー化学において、4-(2-ヒドロキシエチル)ピペラジン-1-カルボン酸ベンジルは、ポリウレタン製造のための触媒の製造における中間体として使用されます . この化合物の構造的特徴により、重合プロセスに影響を与え、最終的なポリマー材料の特性に影響を与える触媒を作成するのに適しています。
界面活性剤および乳化剤
両親媒性であるため、4-(2-ヒドロキシエチル)ピペラジン-1-カルボン酸ベンジルは、界面活性剤や乳化剤の合成に使用できます . これらの化合物は、油と水の混合物を安定化させる医薬品、化粧品、食品など、さまざまな業界で不可欠です。
作用機序
Target of Action
It has been reported that similar compounds have shown antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with bacterial cell wall synthesis or other vital processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a p-gp substrate . The compound’s lipophilicity (Log Po/w) is 2.85 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
Its antibacterial activity suggests it may lead to bacterial cell death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s stability could also be affected by factors such as temperature, pH, and light exposure.
実験室実験の利点と制限
Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily obtainable compound, and it is stable and non-toxic. Additionally, Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is soluble in many solvents, making it easy to incorporate into a variety of experiments. However, Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is not suitable for use in experiments involving high temperatures, as it is thermally unstable.
将来の方向性
There are numerous potential future directions for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate research. These include further studies on the mechanism of action of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate, development of novel pharmaceuticals and other compounds utilizing Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate as a starting material, and development of new polymers and polymeric materials utilizing Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate as a catalyst. Additionally, further studies on the biochemical and physiological effects of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate could lead to the development of new therapeutic agents. Finally, further research into the stability of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate could lead to new methods for synthesizing and using Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate in laboratory experiments.
Safety and Hazards
The safety information for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCLTOOIPMTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625411 | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14000-67-0 | |
| Record name | 1-(Benzyloxycarbonyl)-4-(2-hydroxyethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
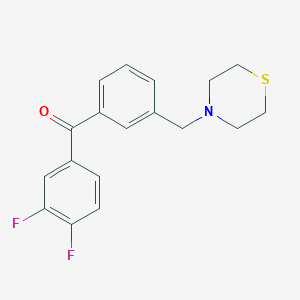
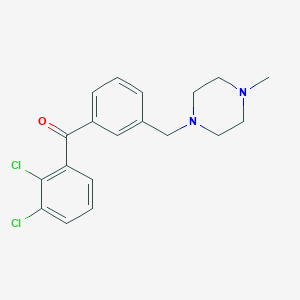
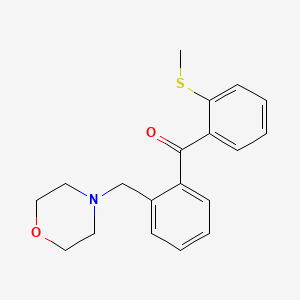

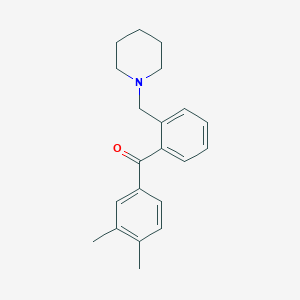
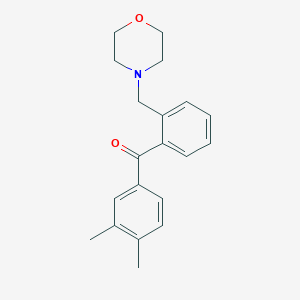

![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)
![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)



![Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613377.png)
